Product packaging for Adodato(Cat. No.:CAS No. 76426-40-9)

Adodato

Cat. No.: B1201791
CAS No.: 76426-40-9
M. Wt: 423.5 g/mol
InChI Key: SUUGLGYBZXSJAA-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Discovery

The discovery of S-Adenosyl-1,8-diamino-3-thiooctane (Adodato) emerged from efforts to develop targeted inhibitors of polyamine biosynthesis, a pathway critical for cellular proliferation in pathogens and cancer. Initially synthesized in the late 20th century, this compound was designed as a multisubstrate adduct inhibitor to mimic the transition state of spermidine synthase (SpdS), an enzyme essential for converting putrescine to spermidine. Early structural studies in the 2000s, including X-ray crystallography of Thermotoga maritima SpdS, revealed this compound’s ability to occupy both the decarboxylated S-adenosylmethionine (dcAdoMet) and putrescine binding sites, solidifying its role as a mechanistic tool for studying polyamine metabolism. By 2007, its application expanded to protozoan research, with crystal structures of Plasmodium falciparum SpdS-Adodato complexes providing insights into malaria drug design.

Nomenclature and Identification Systems

This compound is systematically identified through multiple nomenclature systems:

Property Details
IUPAC Name (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[( E)-1,8-diaminooct-2-en-3-yl]sulfanylmethyl]oxolane-3,4-diol
CAS Registry Number 76426-40-9
Molecular Formula C₁₈H₂₉N₇O₃S
DrugBank ID DB02844
Synonyms This compound; SATDAO; S-adenosyl-3-thio-1,8-diaminooctane

Its structure (PubChem CID: 46936507) features an adenosine moiety linked to a thioether-modified polyamine chain, enabling interactions with SpdS’s active site. Spectroscopic identifiers include the InChIKey SUUGLGYBZXSJAA-SCFUHWHPSA-N and SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(=CCN)CCCCCN)O)O)N.

Position within Polyamine Research

This compound occupies a pivotal role in polyamine biochemistry as a selective inhibitor of spermidine synthase, a rate-limiting enzyme in spermidine production. Polyamines like spermidine are indispensable for DNA stabilization, ribosome function, and cell cycle progression. By disrupting spermidine synthesis, this compound has been instrumental in elucidating polyamine homeostasis in diseases such as cancer, malaria, and Chagas disease. For instance, in Trypanosoma cruzi (Chagas pathogen), this compound’s inhibition of SpdS reduces parasite viability by depleting spermidine, which is required for trypanothione biosynthesis.

Key Research Applications:

  • Cancer Biology: this compound-induced spermidine depletion reveals compensatory mechanisms in tumor cells, including upregulation of spermine synthase.
  • Parasitology: Structural studies of Plasmodium falciparum SpdS-Adodato complexes (PDB: 2I7C) guide antimalarial drug design by highlighting conserved binding motifs.

Classification as a Multisubstrate Adduct Inhibitor

This compound is classified as a bisubstrate analog inhibitor, combining structural elements of both dcAdoMet (aminopropyl donor) and putrescine (aminopropyl acceptor). This dual mimicry enables simultaneous occupancy of SpdS’s substrate-binding pockets, as demonstrated in Table 1:

Feature This compound Natural Substrates
Adenosine Moiety Matches dcAdoMet’s adenine and ribose dcAdoMet
Polyamine Chain Mimics putrescine’s terminal amines Putrescine
Sulfur Linkage Replaces dcAdoMet’s methylthio group Absent in substrates

Crystallographic analyses show that this compound’s thioether bridge stabilizes interactions with catalytic residues (e.g., Asp171 in T. cruzi SpdS), while its extended polyamine chain occupies the putrescine-binding cleft. This binding mode induces conformational changes in SpdS’s “gatekeeper” loop (residues 196–208 in P. falciparum), locking the enzyme in a closed, inactive state.

Mechanistic Insights:

  • Ordered Sequential Binding: SpdS follows an ordered mechanism where dcAdoMet binds before putrescine. This compound exploits this by occupying both sites, preventing substrate turnover.
  • Entropic Penalty Reduction: Unlike flexible polyamines, this compound’s rigid structure minimizes entropic losses upon binding, enhancing inhibitory potency (IC₅₀ = 0.2–0.7 μM).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29N7O3S B1201791 Adodato CAS No. 76426-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76426-40-9

Molecular Formula

C18H29N7O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H29N7O3S/c19-6-3-1-2-4-11(5-7-20)29-8-12-14(26)15(27)18(28-12)25-10-24-13-16(21)22-9-23-17(13)25/h5,9-10,12,14-15,18,26-27H,1-4,6-8,19-20H2,(H2,21,22,23)/t12-,14-,15-,18-/m1/s1

InChI Key

SUUGLGYBZXSJAA-SCFUHWHPSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCN)CCN)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(=CCN)CCCCCN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(=CCN)CCCCCN)O)O)N

Synonyms

AdoDATO
S-adenosyl-1,8-diamino-3-thiooctane
S-adenosyl-3-thio-1,8-diaminooctane
SATDAO

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway

AdoDATO is synthesized through sequential modifications of S-adenosylmethionine (AdoMet). The process involves:

  • Thioether Linkage Introduction : Replacement of the oxygen atom in AdoMet’s sulfonium center with sulfur via nucleophilic substitution.

  • Diamino Group Addition : Functionalization of the carbon chain with 1,8-diamino groups using amination reactions under controlled pH (8.5–9.0) and temperature (25–37°C).

Key reagents include:

  • Amination Agents : Ethylenediamine or putrescine derivatives.

  • Catalysts : Transition metal complexes (e.g., nickel or cobalt) to enhance reaction specificity.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₇O₃S
Molecular Weight423.5 g/mol
CAS Number76426-40-9
IUPAC Name(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(1,8-diaminooct-2-en-3-ylsulfanylmethyl)oxolane-3,4-diol

Reaction Optimization and Yield Enhancement

Controlled Environment Requirements

Synthetic efficiency depends on strict control of:

  • pH : Maintained at 8.5–9.0 using Tris-HCl or phosphate buffers to stabilize intermediates.

  • Temperature : 25–37°C to balance reaction kinetics and thermal degradation.

  • Oxygen Exclusion : Nitrogen or argon atmospheres prevent oxidation of thioether groups.

Solvent Systems

  • Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of hydrophobic intermediates.

  • Aqueous-Organic Mixtures : Ethanol-water (3:1 v/v) improves yield during crystallization.

Table 2: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
pH8.5–9.0±15%
Temperature30°C±20%
Reaction Time48–72 hours±10%
Solvent Polarityε = 45–50 (DMF)±25%

Scale-Up Strategies for Industrial Production

Laboratory-to-Pilot Plant Transition

  • Batch Reactors : Stainless steel reactors (50–100 L) enable reproducible synthesis at scale.

  • Continuous Flow Systems : Microreactors reduce side reactions by minimizing residence time.

Challenges in Scaling

  • Impurity Accumulation : Byproducts like S-adenosylhomocysteine (SAH) require iterative purification.

  • Cost Efficiency : Catalyst recycling and solvent recovery systems reduce production costs by 30–40%.

Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

  • Column Packing : C18 stationary phase (10 μm particle size) for high resolution.

  • Mobile Phase : Paired-ion chromatography with 0.1% heptafluorobutyric acid (HFBA) in acetonitrile-water (65:35 v/v).

  • Flow Rate : 4–5 mL/min for optimal separation of this compound from SAH and unreacted AdoMet.

Table 3: Purification Performance Metrics

MetricValueSource
Purity Post-HPLC≥98%
Recovery Rate85–90%
Cycle Time12–15 minutes

Alternative Methods

  • Ion-Exchange Chromatography : DEAE-Sepharose columns separate this compound based on charge differences at pH 6.5.

  • Crystallization : Ethanol-driven recrystallization achieves 95% purity but requires multiple iterations.

Analytical Characterization

Quality Control Protocols

  • HPLC-UV : C18 column (4.6 × 250 mm), λ = 254 nm, retention time = 15.2 minutes.

  • Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 424.2 [M+H]⁺.

  • NMR Spectroscopy : ¹H NMR (500 MHz, D₂O) δ 8.35 (s, 1H, H8), 6.05 (d, 1H, H1'), 4.75 (m, 1H, H2').

Stability Assessment

  • Thermal Degradation : TGA shows decomposition onset at 180°C.

  • pH Stability : Stable in pH 7.0–9.0; degradation accelerates below pH 6.0.

Comparative Analysis with Related Inhibitors

Structural Analogues

  • AdoMet : Lacks thioether and diamino groups, limiting enzyme inhibition specificity.

  • 5'-Methylthioadenosine (MTA) : Weaker binding affinity (Ki = 1.2 μM vs. This compound’s 0.3 μM).

Performance Metrics

  • Enzyme Inhibition : this compound reduces spermidine synthase activity by 90% at 10 μM.

  • Cellular Uptake : 3-fold higher intracellular concentration than MTA due to enhanced membrane permeability.

Industrial and Regulatory Considerations

Good Manufacturing Practice (GMP) Compliance

  • Documentation : Batch records must detail reaction parameters, purification logs, and QC results.

  • Validation : Three consecutive batches with ≤2% impurity variation meet ICH Q3A guidelines.

Environmental Impact

  • Waste Management : Solvent recovery systems reduce acetonitrile waste by 70%.

  • Green Chemistry : Biocatalytic routes using immobilized enzymes lower energy consumption by 50% .

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-1,8-Diamino-3-Thiooctane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the sulfur-containing thioether group.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substituents can be introduced to the molecule through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides or other nucleophiles under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: In chemistry, S-Adenosyl-1,8-Diamino-3-Thiooctane is used to study the mechanisms of polyamine synthesis and degradation. It serves as a tool to investigate enzyme kinetics and the effects of structural modifications on enzyme activity.

Biology: Biologically, this compound is significant in the study of cellular processes involving polyamines. It helps in understanding the regulation of cell growth, differentiation, and apoptosis.

Medicine: In medical research, S-Adenosyl-1,8-Diamino-3-Thiooctane is explored for its potential therapeutic applications. It is studied for its role in modulating polyamine levels in diseases such as cancer and neurodegenerative disorders.

Industry: Industrially, the compound can be used in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

S-Adenosyl-1,8-Diamino-3-Thiooctane exerts its effects by mimicking the natural substrates of polyamine biosynthetic enzymes. It interacts with enzymes such as spermidine synthase, inhibiting or altering their activity. The compound’s structure allows it to bind to the active sites of these enzymes, thereby affecting the polyamine metabolic pathways .

Comparison with Similar Compounds

Key Properties :

  • IC50 : 0.2–8.5 µM (varies by enzyme source and assay conditions) .
  • Mechanism : Mixed-type inhibition, binding both dcAdoMet and putrescine sites .
  • Thermodynamic Binding (KD) : ~3 µM (measured via ITC) .
  • Clinical Relevance : Demonstrates species-specific potency, with 170-fold lower IC50 for Plasmodium falciparum SpdS compared to mammalian enzymes .

Structural and Functional Analogues

4MCHA (trans-4-Methylcyclohexylamine)
  • Structure: Cyclohexylamine derivative lacking the adenosyl moiety of AdoDATO .
  • Mechanism : Competitive inhibitor of putrescine, requiring dcAdoMet for binding .
  • IC50 : 1.4 µM (PfSpdS), 1.7 µM (rat SpdS) .
  • Key Difference : Binds only the putrescine site, lacking multisubstrate inhibition .
Adenosylspermidine
  • Structure: Natural polyamine combining spermidine with an adenosyl group .
  • Mechanism : Substrate-product analog, less potent than synthetic inhibitors like this compound .
  • IC50: Not well-documented; primarily used as a reference in structural studies .
BIPA (5-(1H-Benzimidazol-2-yl)pentan-1-amine)
  • Structure : Aromatic amine with a benzimidazole ring .
  • Mechanism : Binds both dcAdoMet and putrescine sites but with weak inhibition .
  • IC50 : 619 µM (PfSpdS) .
  • Limitation : Poor inhibitory potency despite structural mimicry .
4MAN (4-Methylaniline)
  • Structure : Aromatic amine lacking the polyamine chain .
  • Mechanism : Competitive inhibition of putrescine .
  • IC50 : 23 µM (PfSpdS) .
  • Thermodynamic Binding (KD) : 7.7 µM .
AdoDATAD (S-adenosyl-1,12-diamino-3-thio-9-azadodecane)
  • Structure : Analogous to this compound but targets spermine synthase (SMS) .
  • IC50 : Comparable to this compound but with distinct enzyme specificity .
  • Clinical Challenge : Both this compound and AdoDATAD are metabolized rapidly due to primary amines, limiting therapeutic utility .

Comparative Analysis

Compound Target Mechanism IC50 (PfSpdS) KD (µM) Key Advantage Limitation
This compound SpdS Mixed-type 0.5–8.5 µM 3 Multisubstrate binding; high potency Metabolic instability
4MCHA SpdS Competitive 1.4 µM N/A Strong inhibition of PfSpdS Requires dcAdoMet for binding
BIPA SpdS Dual-site binding 619 µM N/A Structural mimicry of substrates Weak inhibitory activity
4MAN SpdS Competitive 23 µM 7.7 Moderate inhibition Lower affinity vs. This compound
AdoDATAD SMS Multisubstrate Similar range N/A Specificity for spermine synthase Limited clinical testing

Structural Insights and Binding Dynamics

  • This compound: X-ray crystallography shows deep burial in the active site, with hydrophobic and electrostatic interactions stabilizing the adenosyl and polyamine moieties . The "gatekeeping loop" becomes ordered upon binding, enhancing inhibition .
  • 4MCHA: Occupies the putrescine cavity only when dcAdoMet is present, inducing minor conformational changes .
  • BIPA : Despite occupying both substrate sites, its rigid aromatic structure limits optimal interactions, resulting in weak binding .

Species Selectivity and Therapeutic Implications

  • This compound : Exhibits 170-fold lower IC50 for P. falciparum SpdS (8.5 µM) vs. mammalian enzymes (0.05 µM) due to differences in dcAdoMet binding affinity .
  • 4MCHA : Retains potency across species, making it a broader but less specific inhibitor .

Q & A

Q. What peer-review strategies mitigate bias in this compound research evaluations?

  • Recommendations :
  • Preprints : Share manuscripts on bioRxiv to gather community feedback pre-submission .
  • Checklist Compliance : Use CONSORT for clinical trials or ARRIVE for preclinical studies to ensure transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.